molecular formula C23H23NO3S B3132139 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) CAS No. 36476-80-9

3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate)

Cat. No.: B3132139
CAS No.: 36476-80-9
M. Wt: 393.5 g/mol
InChI Key: GMFIVTJDNKVZIG-UHFFFAOYSA-N
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Description

3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C23H23NO3S and a molecular weight of 393.5 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a diphenylmethyl group, and a 4-methylbenzenesulfonate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) typically involves the reaction of azetidine with diphenylmethyl chloride and 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance binding affinity to target proteins, while the azetidine ring may contribute to the compound’s stability and reactivity. The sulfonate group can also play a role in the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate
  • 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate)

Uniqueness

3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity, making it a valuable tool in various research applications .

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-18-12-14-22(15-13-18)28(25,26)27-21-16-24(17-21)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,23H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFIVTJDNKVZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173359
Record name 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-80-9
Record name 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzhydryl-3-hydroxyazetidine is allowed to react with p-toluenesulfonyl chloride using an acid-removing agent to give 1-benzhydryl-3-(p-toluenesulfonyloxy)azetidine. This compound is allowed to react with diethyl malonate in the presence of a base to give diethyl (1-benzhydryl-3-azetidinyl)malonate.
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To 2.39 g (10 mmol) of 1-benzhydryl-3-hydroxyazetidine dissolved in 20 ml of pyridine were added 1.46 g (12 mmol) of dimethylaminopyridine. Thereto was added 12.10 g (11 mmol) of p-toluenesulfonyl chloride at -40° C., followed by gradual increase in the temperature and subsequent 1 day of stirring at room temperature. This was mixed with 150 ml of water, extracted with chloroform (100 ml×3) and then dried over anhydrous sodium sulfate. After evaporation of the solvent, the resulting residue was purified by a silica gel column chromatography (250 ml, ethyl acetate:hexane 1:2) to yield 2.88 g (73%) of the title compound.
Quantity
2.39 g
Type
reactant
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20 mL
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solvent
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1.46 g
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reactant
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12.1 g
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reactant
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Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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